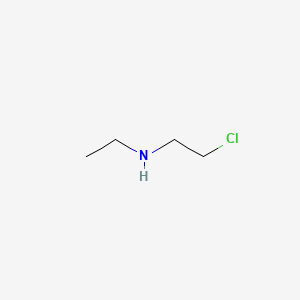

Ethanamine, 2-chloro-N-ethyl-

Description

Foundational Significance in Organic Synthesis

The foundational significance of Ethanamine, 2-chloro-N-ethyl- in organic synthesis stems directly from its bifunctional nature. The presence of both a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for a wide range of chemical transformations. smolecule.com This dual reactivity is a key feature that enhances its utility as an intermediate. smolecule.com

The chloro group can readily participate in nucleophilic substitution reactions, where it is displaced by a variety of nucleophiles such as other amines, hydroxides, or thiolates. smolecule.com This allows for the facile introduction of the N-ethyl-aminoethyl moiety into a target molecule. The secondary amine group, on the other hand, can act as a nucleophile itself, reacting with various electrophiles. It can be acylated, alkylated, or used in the formation of heterocyclic rings. This versatility makes it a valuable reagent for constructing carbon-nitrogen bonds, a fundamental process in the synthesis of a vast array of organic compounds.

The compound's role as an alkylating agent is of particular note. smolecule.com The ability to introduce the 2-(ethylamino)ethyl group is crucial in the synthesis of many target structures. This reactivity profile makes Ethanamine, 2-chloro-N-ethyl- a fundamental building block, enabling chemists to construct complex molecular architectures from simpler precursors.

Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures

The utility of Ethanamine, 2-chloro-N-ethyl- extends to its role as a versatile synthetic intermediate for creating advanced and functionally rich chemical structures. Its application is particularly prominent in the synthesis of pharmaceuticals and agrochemicals, where the introduction of its specific structural motif can be a key step in achieving the desired biological activity. smolecule.comcymitquimica.com

A significant application lies in the synthesis of heterocyclic compounds. For instance, the closely related compound, bis(2-chloroethyl)amine, serves as a crucial building block for the construction of piperazine (B1678402) rings, a common scaffold in many drug molecules. google.comwikipedia.org This is exemplified in a synthetic route for the antidepressant drug Vortioxetine, where 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride is used to build the piperazine moiety. oup.com

Furthermore, derivatives of Ethanamine, 2-chloro-N-ethyl- are integral to the class of compounds known as nitrogen mustards. wikipedia.org Specifically, Ethanamine, 2-chloro-N-(2-chloroethyl)- is also known as the nitrogen mustard HN1. wikipedia.orgchemsrc.com These compounds are characterized by the bis(2-chloroethyl)amino functional group and are known for their cytotoxic properties, which has led to their investigation in medicinal chemistry. smolecule.comsolubilityofthings.com The reactivity of the chloroethyl groups allows these molecules to act as bifunctional alkylating agents, a property that is central to their biological mechanism. smolecule.comwikipedia.org This highlights the role of the core Ethanamine, 2-chloro-N-ethyl- structure in the development of specialized and potent chemical agents for research.

The adaptability of Ethanamine, 2-chloro-N-ethyl- and its derivatives makes them indispensable in multi-step syntheses where precise control over the introduction of functional groups is required. Their use as intermediates facilitates the assembly of complex molecules that are of interest in medicinal chemistry and material science. ontosight.aisolubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

50871-01-7 |

|---|---|

Molecular Formula |

C4H10ClN |

Molecular Weight |

107.58 g/mol |

IUPAC Name |

2-chloro-N-ethylethanamine |

InChI |

InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |

InChI Key |

CKMRQPQTHYMMPY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Ethanamine, 2 Chloro N Ethyl and Its Derivatives

Established Synthetic Routes for Ethanamine, 2-chloro-N-ethyl-

The preparation of Ethanamine, 2-chloro-N-ethyl- and its hydrochloride salt can be achieved through several established methods. One common approach involves the chlorination of N-ethylethanolamine. This transformation is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride. For instance, reacting N-ethylethanolamine with thionyl chloride, often in a suitable solvent like dichloroethane, effectively replaces the hydroxyl group with a chlorine atom. chemicalbook.com The reaction with thionyl chloride is efficient, often providing a quantitative yield, but requires careful temperature control due to its exothermic nature.

Another established route involves the reaction of ethylamine (B1201723) with a suitable chlorinating agent. smolecule.com For example, treating ethylamine with N-chlorosuccinimide under mild conditions can also yield the desired chloroethyl derivative. smolecule.com

Furthermore, the synthesis of the hydrochloride salt of similar chloroethylamines, such as 2-chloroethylamine (B1212225) hydrochloride, has been well-documented. google.comgoogle.com A prevalent industrial method involves the reaction of ethanolamine (B43304) with hydrogen chloride gas, often catalyzed by an organic acid. google.com This method is advantageous due to the ready availability of starting materials and the high purity and yield of the product. google.com An alternative laboratory-scale synthesis utilizes the reaction of ethanolamine hydrochloride with thionyl chloride. google.comchemicalbook.com

Interactive Table 1: Comparison of Synthetic Routes for Chloroethylamines

| Starting Material | Reagent(s) | Key Conditions | Product | Advantages | Disadvantages |

| N-ethylethanolamine | Thionyl chloride (SOCl₂) | Dichloroethane, Reflux | Ethanamine, 2-chloro-N-ethyl- | High yield | Exothermic, requires temperature control |

| Ethylamine | N-chlorosuccinimide | Mild conditions | Ethanamine, 2-chloro-N-ethyl- | Mild reaction | |

| Ethanolamine | Hydrogen chloride (HCl) gas, Organic acid catalyst | Controlled temperature | 2-Chloroethylamine hydrochloride | Readily available materials, high purity and yield | Requires handling of HCl gas |

| Ethanolamine hydrochloride | Thionyl chloride (SOCl₂) | Solvent, controlled temperature | 2-Chloroethylamine hydrochloride | Good for lab scale |

Convergent and Divergent Synthetic Pathways to Chloroethylamines

Both convergent and divergent synthetic strategies are employed to access a variety of chloroethylamine derivatives, highlighting the versatility of these compounds as synthetic intermediates.

Convergent synthesis involves the assembly of a molecule from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. acs.org For example, in the synthesis of more complex molecules, a pre-formed chloroethylamine unit can be introduced to a larger molecular scaffold. A study on the synthesis of the aminosteroid (B1218566) derivative RM-581 utilized a convergent approach where a protected bis-(2-chloroethylamine) was reacted with a steroid core. mdpi.com This strategy allows for the efficient construction of complex targets by bringing together well-defined building blocks.

Divergent synthesis , in contrast, starts from a common intermediate which is then elaborated through different reaction pathways to generate a library of structurally related compounds. acs.orgnih.gov This approach is particularly useful in medicinal chemistry for exploring structure-activity relationships. nih.gov A common intermediate, such as 2-chloroethylamine, can be reacted with a variety of nucleophiles to generate a diverse set of N-substituted ethylamines. For instance, the reaction of 2-chloroethylamine with different amines can lead to a wide array of N,N'-disubstituted ethylenediamines. asianpubs.org Similarly, a study on the synthesis of sesquiterpene alkaloids demonstrated a divergent approach where a common intermediate was used to access different molecular skeletons. nih.gov

Strategic Incorporation of Ethanamine, 2-chloro-N-ethyl- into Complex Molecular Architectures

The reactivity of the chloro and amine functionalities in Ethanamine, 2-chloro-N-ethyl- and related compounds makes them valuable for incorporation into more complex molecules. smolecule.comontosight.ai The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the amine group can act as a nucleophile or be further functionalized. smolecule.comsolubilityofthings.com

One key application is in the synthesis of heterocyclic compounds. For example, 2-chloroethylamine hydrochloride has been used in the synthesis of thiazolines and thiazines through a heterocyclization reaction with α-N-hydroxyimino-β-oxodithioesters. chemicalbook.com It has also been employed in the synthesis of steroidal oxime-ethers via a microwave-assisted, solvent-free reaction with steroidal keto-oximes. excli.de

Furthermore, chloroethylamines are crucial building blocks in the synthesis of various pharmacologically active compounds. They are precursors to nitrogen mustards, a class of alkylating agents used in cancer chemotherapy. printtechhealthcare.com The synthesis of N-(2-bromoethyl)-N-(2-chloroethyl)amines, for instance, starts from N-bis(2-chloroethyl)amine. cdnsciencepub.com Additionally, derivatives of 2-chloroethylamine are used in the preparation of drugs for cardiovascular disorders and as CDK inhibitors for cancer treatment. chemicalbook.com In the synthesis of the antiarrhythmic drug disopyramide, a chloroethylamine derivative is alkylated in a key step. ethernet.edu.et

The strategic use of chloroethylamines also extends to the synthesis of natural products and their analogs. In a synthesis of minovincine and aspidofractinine, 2-chloroethylamine was used in a cascade reaction to form a key tricyclic intermediate. acs.orgnih.gov

Interactive Table 2: Examples of Complex Molecules Synthesized Using Chloroethylamine Derivatives

| Chloroethylamine Derivative | Reactant(s) | Resulting Complex Molecule Class | Application/Significance |

| 2-Chloroethylamine hydrochloride | α-N-hydroxyimino-β-oxodithioesters | Thiazolines and Thiazines | Synthesis of N,S-heterocycles chemicalbook.com |

| 2-Chloroethylamine hydrochloride | Steroidal keto-oximes | Steroidal oxime-ethers | Biologically active compounds excli.de |

| Bis(2-chloroethyl)amine | Benzoyl chloride, followed by rearrangement and hydrolysis | 2-(2'-chloroethylamino)ethyl alcohol hydrochloride | Precursor to unsymmetrical nitrogen mustards cdnsciencepub.com |

| 2-Chloro-N-methylethanamine hydrochloride | Pyrimidine precursors | Pyrimidine derivatives | CDK inhibitors for cancer treatment chemicalbook.com |

| 2-Chloroethylamine | Cyclohexenone derivative | Tricyclic intermediate | Synthesis of mavacuran alkaloids acs.orgnih.gov |

Mechanistic Investigations of Ethanamine, 2 Chloro N Ethyl Reactivity

Studies on Nucleophilic Substitution Pathways

The chemical behavior of Ethanamine, 2-chloro-N-ethyl- and related β-chloroalkylamines is primarily governed by an intramolecular nucleophilic substitution, a process known as neighboring group participation. The lone pair of electrons on the tertiary amine nitrogen atom attacks the adjacent carbon atom, displacing the chloride ion. wikipedia.org This initial step is a departure from classic bimolecular (SN2) or unimolecular (SN1) substitution pathways, as it involves the molecule reacting with itself before any interaction with an external nucleophile.

Molecular dynamics simulations of related nitrogen mustards have shown this activation to be a concerted process involving neighboring-group participation, with the solvent shell playing a critical role in stabilizing the transition state and the resulting ion pair. nih.gov

Exploration of Intramolecular Cyclization versus Intermolecular Reactions

For Ethanamine, 2-chloro-N-ethyl-, the reaction pathway is overwhelmingly dominated by the initial intramolecular cyclization to form the reactive aziridinium (B1262131) ion. wikipedia.orgmdpi.com This cyclization is kinetically favored over a direct intermolecular SN2 attack by an external nucleophile on the primary alkyl chloride. The formation of the aziridinium intermediate is the crucial step that "activates" the molecule for subsequent reactions. nih.govmdpi.com

Once formed, this highly reactive aziridinium ion readily undergoes intermolecular reactions with a wide range of nucleophiles. nih.govresearchgate.net Therefore, the mechanism is not a competition between intramolecular and intermolecular substitution at the original chloroalkyl group, but rather a sequence where intramolecular cyclization is a prerequisite for efficient intermolecular alkylation. wikipedia.orgmdpi.com

However, under certain conditions, such as in polar solvents, a competing intermolecular reaction can occur where one molecule of the chloroamine acts as a nucleophile towards another, leading to the formation of dimeric products like N,N'-diethylpiperazium dichloride. dtic.mil

The general sequence of reactivity can be summarized as follows:

| Step | Reaction Type | Reactants | Intermediate/Product | Description |

| 1 | Intramolecular Nucleophilic Substitution | Ethanamine, 2-chloro-N-ethyl- | N,N-diethylaziridinium ion | The nitrogen atom displaces the chloride to form a strained, three-membered ring. This is typically the rate-determining step. nih.govnih.gov |

| 2 | Intermolecular Nucleophilic Attack | N,N-diethylaziridinium ion + Nucleophile (Nu⁻) | N-(2-Nu-ethyl)-N-ethylethanamine | The highly electrophilic aziridinium ion is attacked by an external nucleophile, opening the ring and forming the final alkylated product. semanticscholar.org |

Influence of Steric and Electronic Factors on Reaction Mechanisms

Electronic Factors: The nucleophilicity of the nitrogen atom is paramount. The two ethyl groups on the nitrogen in Ethanamine, 2-chloro-N-ethyl- are electron-donating, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity accelerates the intramolecular attack on the δ+ carbon, promoting the formation of the aziridinium ion. mdpi.com Conversely, attaching electron-withdrawing groups to the nitrogen would decrease its nucleophilicity and slow the rate of cyclization. mdpi.com

Steric Factors: Steric effects can also accelerate the cyclization process through the Thorpe-Ingold effect, or gem-dialkyl effect. Although the target molecule itself does not have gem-dialkyl groups, studies on related systems like 3-chloropiperidines have shown that sterically demanding substituents can contract bond angles in a way that favors the ring-closing transition state. researchgate.net This principle suggests that the steric bulk of the N-ethyl groups contributes to favoring the conformation required for cyclization. Research on the amination of alcohols has also shown that steric hindrance can be a controlling factor, for instance by impeding the hydrogenation of bulky secondary imines over catalyst surfaces decorated with carbon. researchgate.net

The interplay of these factors is summarized in the table below.

| Factor | Influence on Aziridinium Ion Formation | Rationale |

| Electronic | Electron-donating groups (e.g., ethyl) on Nitrogen | Increase reaction rate |

| Electron-withdrawing groups on Nitrogen | Decrease reaction rate | |

| Steric | Bulky N-substituents | Increase reaction rate |

| Solvent | High Polarity | Increase reaction rate |

Role in Alkylation and Functionalization Reactions

The primary chemical utility of Ethanamine, 2-chloro-N-ethyl- stems from its function as a potent alkylating agent. This reactivity is a direct consequence of the formation of the electrophilic aziridinium ion intermediate. wikipedia.orgnih.gov This strained, positively charged ring is highly susceptible to attack by a diverse array of nucleophiles, resulting in the covalent attachment of the N,N-diethylaminoethyl group to the nucleophile.

This alkylating ability is particularly significant in biological contexts, where cellular macromolecules can act as nucleophiles. For instance, nitrogen mustards are known to alkylate DNA, with the N-7 position of guanine (B1146940) being a primary target. wikipedia.orgpharmacy180.comnih.gov This interaction can lead to the formation of DNA adducts and interstrand cross-links. nih.govacs.org Similarly, proteins containing nucleophilic residues (such as cysteine or histidine) can also be alkylated. nih.gov The table below lists several types of nucleophiles that react with the aziridinium ion derived from β-chloroethylamines.

| Nucleophile Class | Specific Example | Product Type |

| Nitrogen Nucleophiles | DNA (N-7 of Guanine) | DNA adduct wikipedia.orgnih.gov |

| Amines (R-NH₂) | Substituted diamines | |

| Imidazole | Imidazolium salt researchgate.net | |

| Oxygen Nucleophiles | Water (Hydrolysis) | N,N-Diethylethanolamine nih.gov |

| Carboxylate ions | Ester linkage nih.gov | |

| DNA (Phosphate backbone) | Phosphate triester nih.gov | |

| Sulfur Nucleophiles | Thiols (R-SH) | Thioether |

Catalytic and Radical Processes Involving Chloroalkylamine Scaffolds

Beyond ionic pathways, chloroalkylamine scaffolds can participate in catalytic and radical-based transformations. N-chloroamines, which can be formed from the corresponding amines, are notable precursors for nitrogen-centered radicals. These radicals can be generated under mild conditions using visible light photoredox catalysis, which facilitates the reductive cleavage of the N-Cl bond. rsc.org

Once generated, these nitrogen-centered radicals are highly reactive species that can engage in various synthetic applications, including atom-transfer radical addition (ATRA) reactions. For example, N-chloroamines have been shown to react with olefins in photochemical ATRA reactions to yield β-chloroamine products with complete atom economy. rsc.org

A classic transformation involving haloamines is the Hofmann-Löffler-Freytag reaction. In this process, an N-haloamine is treated with acid and then exposed to heat or light to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from the δ-position of the alkyl chain in an intramolecular 1,5-hydrogen atom transfer, ultimately leading to the formation of a pyrrolidine (B122466) ring after subsequent steps. libretexts.org

| Process | Description | Key Intermediate | Typical Application |

| Photoredox Catalysis | Generation of N-radicals from N-chloroamines via single electron transfer (SET) using visible light. rsc.org | Nitrogen-centered radical | C-N bond formation, amination of arenes. |

| Atom-Transfer Radical Addition (ATRA) | Addition of the N-Cl bond across an olefin, initiated photochemically. rsc.org | Nitrogen-centered radical | Synthesis of β-chloroamines. |

| Hofmann-Löffler-Freytag Reaction | Intramolecular hydrogen abstraction by a nitrogen radical to form a carbon radical, leading to cyclization. libretexts.org | Nitrogen- and Carbon-centered radicals | Synthesis of pyrrolidines. |

Telomerization Reactions Initiated by N-Chloroalkylamines

Telomerization is a polymerization process where a chain transfer agent, known as a telogen, reacts with a monomer (taxogen) to form low molecular weight polymers, or telomers. wikipedia.org These telomers possess end groups derived from the telogen.

Many telomerization reactions proceed through a radical chain mechanism. wikipedia.orgin-academy.uz Given that N-chloroamines can serve as effective sources of nitrogen-centered radicals under thermal or photochemical conditions, they are potential candidates to act as telogens in such reactions. rsc.org

In a hypothetical telomerization initiated by a derivative of Ethanamine, 2-chloro-N-ethyl- (specifically, its N-chloro variant), the process would follow the classic steps of a radical chain reaction:

Initiation: Homolytic cleavage of the N-Cl bond to generate a nitrogen-centered radical.

Propagation: The nitrogen radical adds to a monomer molecule (e.g., an alkene), creating a new carbon-centered radical. This radical then adds to another monomer unit. This process repeats.

Chain Transfer: The growing radical chain abstracts the chlorine atom from another N-chloroamine molecule, forming the telomer product and regenerating a nitrogen-centered radical to continue the chain.

Termination: Two radical species combine to end the chain.

While specific industrial applications of N-chloroalkylamines in telomerization are not widely documented, the fundamental principles of radical chemistry support their potential role as telogens for the synthesis of nitrogen-containing oligomers. rsc.orgwikipedia.org

Computational and Theoretical Chemistry of Ethanamine, 2 Chloro N Ethyl Systems

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Ethanamine, 2-chloro-N-ethyl-. These computational tools allow for the detailed examination of molecular properties that are often difficult to measure experimentally.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to study nitrogen mustards. nih.gov These methods are applied to simulate the activation and alkylation reactions of these compounds. nih.gov The reactivity of chloroethylamines is largely governed by the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. researchgate.net Computational studies, employing methods like DFT, are utilized to determine the kinetic parameters, such as activation energies, for this critical transformation.

For instance, ab initio molecular dynamics simulations have been effectively used to study the activation of nitrogen mustards to their corresponding aziridinium ions in the presence of a solvent. nih.gov These simulations can predict a concerted reaction mechanism involving neighboring-group participation from the nucleophilic tertiary nitrogen. nih.gov The calculated activation free energy for the formation of the aziridinium ion from a similar compound, mechlorethamine (B1211372), was found to be in good agreement with experimental data. nih.gov

DFT calculations are also employed to understand the factors influencing the reactivity of nitrogen mustards. For example, studies on mechlorethamine and melphalan (B128) have shown that the delocalization of the lone pair on the amine nitrogen, as well as solvation energies, play a significant role in the propensity to form the reactive aziridinium intermediate. acs.org These computational insights are vital for explaining the differences in antitumor activity between various nitrogen mustards. acs.org

Microwave spectroscopy augmented by quantum chemical calculations has revealed the existence of multiple rotameric forms for 2-chloroethylamine (B1212225). nih.gov For this molecule, five distinct conformers are possible, differing in the dihedral angle of the Cl-C-C-N backbone and the orientation of the amino group. nih.gov Of these, four have been experimentally identified. nih.gov

Theoretical calculations at the CCSD/cc-pVTZ and MP2/6-311++G(3df,3pd) levels of theory have been successful in predicting the rotational constants and energy differences between these conformers, showing good agreement with experimental findings. nih.gov In two of the conformers, an intramolecular hydrogen bond between the amino group and the chlorine atom (N-H···Cl) is possible, which contributes to their stability. nih.gov The conformer with this hydrogen bond, where the Cl-C-C-N chain is in a synclinal arrangement, was identified as the global energy minimum. nih.gov

The relative energies of the conformers of 2-chloroethylamine, as determined by a combination of experimental and theoretical methods, are presented in the table below.

| Conformer | Cl-C-C-N Dihedral Angle | Intramolecular H-Bond | Relative Energy (kJ/mol) |

| I | antiperiplanar | No | 5.5(15) |

| II | antiperiplanar | No | 4.1(11) |

| III | synclinal | Yes | 0.3(7) |

| IV | synclinal | Yes | 0.0 (Global Minimum) |

This data is for the analogue 2-chloroethylamine and is used to illustrate the principles of conformational analysis applicable to Ethanamine, 2-chloro-N-ethyl-. nih.gov

Predictive Modeling of Chemical Transformations

Predictive modeling of the chemical transformations of Ethanamine, 2-chloro-N-ethyl- primarily focuses on its hallmark reaction: the intramolecular cyclization to form an ethylaziridinium ion. This reaction is the rate-determining step for its alkylating activity.

The formation of the aziridinium ion is an intramolecular nucleophilic substitution reaction. Quantum chemical calculations are instrumental in modeling this transformation and predicting its kinetics. For example, the activation energy for the cyclization of intermediates derived from 2-chloroethylamine has been computationally estimated. Ab initio molecular dynamics simulations have been used to calculate the rate constants for aziridinium ion formation from nitrogen mustards like mechlorethamine and phosphoramide (B1221513) mustard. nih.gov These theoretical predictions can be compared with available pharmacokinetic data to validate the computational models. nih.gov

Furthermore, computational studies on the ring-opening of aziridinium ions by nucleophiles have been performed using DFT and high-accuracy methods like DLPNO-CCSD(T). rsc.org These models can predict the regioselectivity and stereoselectivity of such reactions, which is crucial for understanding the subsequent alkylation of biological macromolecules. rsc.org

The reactivity of Ethanamine, 2-chloro-N-ethyl- is also influenced by environmental factors, particularly the solvent. Theoretical models can incorporate solvent effects to provide a more accurate prediction of reaction rates and mechanisms. nih.gov The simulations suggest that the degree of coordination and the orientation of solvent molecules, such as water, in the vicinity of the leaving group (the chloride ion) strongly influence the reactivity. nih.gov

By combining these computational approaches, a comprehensive model of the chemical transformations of Ethanamine, 2-chloro-N-ethyl- can be developed. This model can predict the likelihood of aziridinium ion formation, its stability, and its subsequent reactions with various nucleophiles, providing a fundamental understanding of its chemical behavior.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on Ethanamine, 2 Chloro N Ethyl

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the precise molecular structure of Ethanamine, 2-chloro-N-ethyl-. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For Ethanamine, 2-chloro-N-ethyl- (CH₃-CH₂-NH-CH₂-CH₂-Cl), ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure through chemical shifts, signal integrations, and spin-spin coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 3:2:2:2 ratio. The ethyl group's methyl protons (CH₃) would appear as a triplet upfield, coupled to the adjacent methylene protons. The methylene protons (CH₂) of the ethyl group would be a quartet, coupled to the methyl group. The two methylene groups on the chloroethyl moiety would appear as triplets, influenced by their neighboring methylene groups and the electronegative nitrogen and chlorine atoms. The presence of the amine proton (N-H) would typically appear as a broad singlet, and its chemical shift can be confirmed by D₂O exchange, which replaces the proton with deuterium, causing the signal to disappear docbrown.info.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (nitrogen and chlorine). The carbon atom bonded to chlorine (C-Cl) would be the most downfield, followed by the carbon atoms bonded to the nitrogen (C-N). The terminal methyl carbon of the ethyl group would be the most upfield signal. This direct evidence of four different carbon environments confirms the molecular backbone docbrown.info.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanamine, 2-chloro-N-ethyl-

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -CH₂-NH-CH₂-CH₂-Cl | ~1.1 | Triplet (t) | ~15 |

| CH₃-CH₂ -NH-CH₂-CH₂-Cl | ~2.7 | Quartet (q) | ~48 |

| CH₃-CH₂-NH-CH₂ -CH₂-Cl | ~2.9 | Triplet (t) | ~50 |

| CH₃-CH₂-NH-CH₂-CH₂ -Cl | ~3.6 | Triplet (t) | ~42 |

| CH₃-CH₂-NH -CH₂-CH₂-Cl | Variable (broad) | Singlet (s) | N/A |

Mass Spectrometry (MS) Techniques including GC-MS, LC-MS, and HRMS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like Ethanamine, 2-chloro-N-ethyl-, GC-MS is a standard analytical method alsglobal.euoup.comresearchgate.net. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, using electron ionization (EI), the molecule is ionized to produce a molecular ion peak [M]⁺. The subsequent fragmentation pattern is characteristic of the structure. Key fragmentation pathways for this compound would include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions, and the loss of a chlorine atom or an ethyl group docbrown.info. The mass spectrum of the related compound Ethanamine, 2-chloro-N,N-diethyl- shows a prominent base peak resulting from alpha-cleavage nist.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile compounds or complex mixtures. tandfonline.comnih.gov For amines, which can be challenging to analyze by GC, LC-MS offers excellent sensitivity and selectivity nih.govresearchgate.netusp.org. Techniques like electrospray ionization (ESI) are typically used, which generate protonated molecules [M+H]⁺ under acidic mobile phase conditions waters.com. When coupled with tandem mass spectrometry (MS/MS), specific fragmentation patterns can be monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional quantitative accuracy and is used for trace-level analysis of related compounds researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the compound's identity.

Interactive Table: Typical Mass Spectrometry Data for Ethanamine, 2-chloro-N-ethyl-

| Parameter | Technique | Expected Result | Information Gained |

| Molecular Ion | GC-MS (EI) | m/z 109/111 (due to ³⁵Cl/³⁷Cl isotopes) | Molecular Weight |

| Protonated Molecule | LC-MS (ESI+) | m/z 110/112 | Molecular Weight Confirmation |

| Accurate Mass | HRMS (ESI+) | e.g., 110.0629 (for C₄H₁₁³⁵ClN⁺) | Elemental Formula (C₄H₁₀ClN) |

| Major Fragments | GC-MS/MS | Loss of CH₃, C₂H₅, Cl; Alpha-cleavage ions | Structural Connectivity |

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its crystalline state thepharmajournal.com. While Ethanamine, 2-chloro-N-ethyl- is likely a liquid at room temperature, its crystalline hydrochloride salt can be prepared for XRD analysis acs.orgnih.gov. Single-crystal XRD analysis of a suitable crystal would provide precise bond lengths, bond angles, and conformational data, confirming the molecular structure and revealing intermolecular interactions, such as hydrogen bonding, within the crystal lattice researchgate.net. Powder XRD (PXRD) is also valuable for characterizing the bulk crystalline material, identifying its specific polymorphic form, and assessing its purity cambridge.orgjst.go.jp.

Chromatographic Methods for Purity Profiling and Separation Science

Chromatographic techniques are essential for separating Ethanamine, 2-chloro-N-ethyl- from reaction byproducts, starting materials, and other impurities, thereby allowing for its purification and the assessment of its purity profile nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used analytical techniques for purity assessment in the pharmaceutical and chemical industries nih.gov. UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC tandfonline.comwaters.commdpi.com.

For the analysis of a polar, basic compound like Ethanamine, 2-chloro-N-ethyl-, several chromatographic modes can be employed:

Reversed-Phase (RP) HPLC/UPLC: This is the most common mode, typically using a C18 column. To achieve good peak shape and retention for amines, the mobile phase is often acidified with modifiers like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated, more polar form waters.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that is well-suited for the retention of very polar compounds that are not well-retained in reversed-phase chromatography. A high organic content mobile phase is used with a polar stationary phase. HILIC has been successfully applied to the analysis of related chloroethylamine compounds, often coupled with mass spectrometry for sensitive detection researchgate.net.

The development of a robust HPLC or UPLC method is critical for quality control, allowing for the accurate quantification of the compound and its impurities.

Interactive Table: Typical HPLC/UPLC Conditions for Analysis of Ethanamine, 2-chloro-N-ethyl-

| Parameter | Reversed-Phase (RP) Method | HILIC Method |

| Column | C18, C8 (e.g., 2.1 x 50 mm, 1.7 µm) | Amide, Silica (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | 10 mM Ammonium Formate in Water |

| Gradient | Increasing %B over time | Increasing %B over time |

| Flow Rate | 0.3 - 0.6 mL/min | 0.3 - 0.6 mL/min |

| Detection | MS, Charged Aerosol Detector (CAD) | MS, Charged Aerosol Detector (CAD) |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a significant analytical technique for the separation and quantification of polar and ionizable compounds like Ethanamine, 2-chloro-N-ethyl-. researchgate.net This method is particularly valuable in pharmaceutical analysis for monitoring trace-level genotoxic impurities (GTIs) in drug substances. researchgate.netoup.comnih.gov HILIC is often coupled with mass spectrometry (MS) for sensitive and selective detection. oup.comnih.gov

A practical application of HILIC-MS has been demonstrated for the analytical control of the related compound 2-chloro-N-(2-chloroethyl)ethanamine, a genotoxic impurity, in the manufacturing process of vortioxetine. researchgate.netoup.comnih.gov The developed method was validated according to the International Conference on Harmonization (ICH) guidelines and proved capable of quantifying the impurity at parts-per-million (p.p.m.) levels. oup.comnih.govoup.com

The separation is typically achieved on a specialized column, such as a Primesep B column, which allows for retention of polar analytes that are poorly retained by traditional reversed-phase chromatography. oup.comnih.govoup.com The mobile phase generally consists of a high percentage of an organic solvent, like acetonitrile, and a small percentage of an aqueous buffer, such as ammonium formate. oup.comnih.govoup.com Detection is often performed with a mass detector operating in positive ion mode, utilizing selected-ion monitoring (SIM) for enhanced sensitivity and specificity. oup.comnih.govoup.com For instance, the target ion for a related chloroethanamine compound was monitored at m/z 142 as [M+H]⁺. oup.comnih.govoup.com

Detailed parameters for a HILIC-MS method used in the analysis of a related chloroethylamine impurity are presented below. oup.comoup.com

| Parameter | Condition |

|---|---|

| Column | Primesep B (150 × 4.6 mm, 5.0 µm) |

| Mobile Phase | 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 2 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 0.5 kV |

| Cone Voltage | 15 V |

| Probe Temperature | 600°C |

| Detection Mode | Selected-Ion Monitoring (SIM) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a versatile analytical technique that can be applied to the analysis of volatile and thermally stable compounds. However, the direct analysis of ethanolamines and related compounds like Ethanamine, 2-chloro-N-ethyl- by GC presents challenges. bre.com These compounds are highly reactive, and their polar amine and hydroxyl groups can exhibit strong adsorption affinity for the column materials, leading to poor peak shape and potential degradation. bre.comresearchgate.net

To overcome these issues, derivatization is a common strategy employed in the GC analysis of amines. researchgate.net This process modifies the analyte to make it more volatile and less polar, which improves its chromatographic behavior. researchgate.net Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. researchgate.net The resulting derivatives are more stable and provide better separation and peak shapes. researchgate.net

GC is most powerfully applied when coupled with a mass spectrometer (GC-MS). This combination allows for the separation of components in a mixture followed by their identification based on their unique mass spectra. nist.gov While specific GC applications for Ethanamine, 2-chloro-N-ethyl- are not detailed in readily available literature, GC-MS would be the standard approach for its identification in complex matrices, provided a suitable (likely derivatized) and validated method is developed. Predicted GC-MS spectral data exists for the closely related compound 2-Chloroethylamine (B1212225), which can serve as a guide for identification. hmdb.ca

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This method provides the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for verifying the stoichiometry and confirming the empirical formula of a synthesized compound like Ethanamine, 2-chloro-N-ethyl-.

The molecular formula for Ethanamine, 2-chloro-N-ethyl- is C₄H₁₀ClN. nih.gov Based on this formula and the atomic weights of the elements, the theoretical elemental composition can be calculated. The verification of these percentages through experimental analysis confirms the purity and identity of the compound.

The table below outlines the theoretical elemental composition of Ethanamine, 2-chloro-N-ethyl-.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 44.67% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 9.37% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 32.95% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 13.02% |

| Total | 107.584 | 100.00% |

Functional Group Transformations and Synthetic Applications of Ethanamine, 2 Chloro N Ethyl

Construction of Heterocyclic Systems via Chloroalkylamine Precursors

The chloroalkylamine moiety within Ethanamine, 2-chloro-N-ethyl- is a key synthon for the construction of various nitrogen-containing heterocyclic systems. This is primarily achieved through intramolecular or intermolecular cyclization reactions where the nucleophilic amine and the electrophilic carbon of the chloroethyl group participate in ring formation. A prominent application of analogous chloroalkylamines, such as bis(2-chloroethyl)amine, is in the synthesis of piperazine (B1678402) derivatives. nih.gov This well-established synthetic route involves the reaction of the chloroalkylamine with a primary amine, such as an aniline, leading to the formation of the six-membered piperazine ring. The reaction typically proceeds via a double N-alkylation of the primary amine by the two chloroethyl groups.

While direct examples exclusively utilizing Ethanamine, 2-chloro-N-ethyl- are less commonly documented in readily available literature, the underlying chemical principles are directly applicable. The reaction of Ethanamine, 2-chloro-N-ethyl- with a suitable bis-nucleophile or its self-condensation under specific conditions can be envisioned to produce substituted piperazines and other related N-heterocycles. The general reaction mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. A subsequent intramolecular cyclization would then lead to the heterocyclic product. The reaction conditions for such syntheses often involve heating in a suitable solvent. nih.gov

The following table summarizes representative heterocyclic systems that can be synthesized from chloroalkylamine precursors:

| Heterocyclic System | Precursors | General Reaction Type |

| Piperazines | Primary Amine + Bis(2-chloroethyl)amine | Intermolecular Double N-Alkylation |

| Substituted Piperazines | Ethanamine, 2-chloro-N-ethyl- (dimerization) | Intramolecular Cyclization |

| Thiazolines/Thiazines | α-N-hydroxyimino-β-oxodithioesters + 2-Chloroethylamine (B1212225) hydrochloride | Hetero-cyclization |

This table is generated based on established reactivity of chloroalkylamines.

Derivatization for the Creation of Novel Chemical Scaffolds

The reactivity of Ethanamine, 2-chloro-N-ethyl- makes it a valuable reagent for the derivatization of existing molecules to create novel chemical scaffolds, particularly in the context of medicinal chemistry and drug discovery. The chloroethyl group serves as an electrophilic handle for the introduction of the N-ethylaminoethyl moiety onto various nucleophilic substrates. This process of N-alkylation can significantly modify the physicochemical and biological properties of the parent molecule.

A notable example of the derivatization potential of a closely related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), is its use in the alkylation of nucleobases. chemspider.com CDEAH has been shown to be a monofunctional alkylating agent that preferentially alkylates guanine (B1146940) nucleobases, forming DNA adducts. chemspider.com This reactivity highlights the ability of the chloroethylamino group to act as a pharmacophore or to be used to link to other molecular fragments, thereby generating new chemical entities with potential therapeutic applications.

Similarly, 2-chloroethylamine hydrochloride is utilized as a derivatizing reagent for amino acids, dipeptides, and nucleotides. mdpi.comutexas.edu This derivatization can be employed to modify peptides or nucleic acids for various research purposes, such as altering their solubility, enabling their detection, or investigating their structure-activity relationships. The introduction of the aminoethyl group can also serve as a linker to attach other functional groups, such as fluorescent tags or affinity labels.

The following table provides examples of molecular scaffolds that can be created through derivatization with chloroalkylamines:

| Original Molecule | Derivatizing Agent | Resulting Scaffold | Potential Application |

| Guanine (in DNA) | 2-chloro-N,N-diethylethanamine hydrochloride | Guanine-N-alky-lated DNA | Cancer therapy research chemspider.com |

| Amino Acids | 2-chloroethylamine hydrochloride | N-aminoethylated amino acids | Peptide modification, biochemical research utexas.edu |

| Dipeptides | 2-chloroethylamine hydrochloride | N-aminoethylated dipeptides | Peptide modification, biochemical research utexas.edu |

| Nucleotides | 2-chloroethylamine hydrochloride | N-aminoethylated nucleotides | Nucleic acid research utexas.edu |

Applications in Specialty Chemical Synthesis for Industrial Processes

Ethanamine, 2-chloro-N-ethyl- and its analogs are important intermediates in the industrial synthesis of a range of specialty chemicals, including pharmaceuticals and agrochemicals. jocpr.com The dual functionality of these molecules allows for their incorporation into more complex structures through sequential or one-pot reactions, making them cost-effective building blocks in multi-step syntheses.

One significant industrial application of 2-chloroethylamine hydrochloride is in the synthesis of the antidepressant drug fluvoxamine (B1237835) maleate. utexas.edu In this process, the chloroethylamine moiety is used to introduce the aminoethyl side chain, which is a crucial part of the final drug structure. The synthesis of such active pharmaceutical ingredients (APIs) on an industrial scale requires robust and efficient chemical transformations, and chloroalkylamines provide a reliable method for the required N-alkylation step.

Beyond pharmaceuticals, chloroalkylamines are employed in the chemical modification of polymers. For instance, 2-chloroethylamine hydrochloride can be used for the chemical modification of chitosan (B1678972), a naturally occurring polysaccharide. utexas.edu This modification introduces aminoethyl groups onto the chitosan backbone, altering its properties and expanding its potential applications in areas such as drug delivery, water treatment, and biomedicine. Similarly, it can be used for the derivatization of starch to form aminoethyl starch derivatives. utexas.edu

The following table highlights some industrial applications of chloroalkylamines in specialty chemical synthesis:

| Industry | Application | Specific Example |

| Pharmaceutical | Synthesis of Active Pharmaceutical Ingredients (APIs) | Fluvoxamine Maleate utexas.edu |

| Agrochemical | Synthesis of Herbicides and Pesticides | General intermediate jocpr.com |

| Materials Science | Polymer Modification | Aminoethylation of Chitosan utexas.edu |

| Materials Science | Polymer Modification | Derivatization of Starch utexas.edu |

Reactions with Organochalcogen Reagents for Specific Chemical Syntheses

The reaction of Ethanamine, 2-chloro-N-ethyl- with organochalcogen reagents, particularly those containing selenium and tellurium, provides a pathway for the synthesis of novel organochalcogen compounds with potential applications in materials science and medicinal chemistry. The electrophilic carbon of the chloroethyl group is susceptible to nucleophilic attack by anionic organochalcogen species, such as selenolates (RSe-) and tellurolates (RTe-).

A specific example of this reactivity is the formation of N-[2-(phenylselanyl)ethyl]ethanamine. This compound is the product of the reaction between Ethanamine, 2-chloro-N-ethyl- and a phenylselanyl nucleophile, likely generated in situ from diphenyl diselenide and a reducing agent. The reaction proceeds via a standard SN2 mechanism, where the phenylselenide anion displaces the chloride from the chloroethylamine, forming a carbon-selenium bond.

While specific examples of reactions with organotellurium reagents are less common in the literature, the principles of nucleophilic substitution are analogous. Organotellurium compounds are known to participate in a variety of organic transformations, and the generation of tellurolate anions for reaction with electrophiles like Ethanamine, 2-chloro-N-ethyl- is a feasible synthetic strategy.

The synthesis of such organochalcogen-containing aminoethyl derivatives is of interest due to the unique chemical and biological properties associated with selenium and tellurium. Organoselenium compounds, for instance, are known to possess antioxidant and anticancer activities. The incorporation of these elements into aminoethyl scaffolds could lead to the development of new therapeutic agents or functional materials.

The following table outlines the general reaction for the synthesis of organochalcogen derivatives of Ethanamine, 2-chloro-N-ethyl-:

| Organochalcogen Reagent | Product |

| Phenylselanyl nucleophile (e.g., from Diphenyl diselenide + NaBH4) | N-[2-(phenylselanyl)ethyl]ethanamine |

| Phenyltelluryl nucleophile (e.g., from Diphenyl ditelluride + NaBH4) | N-[2-(phenyltellanyl)ethyl]ethanamine (Predicted) |

Future Research Directions and Emerging Areas in Ethanamine, 2 Chloro N Ethyl Chemistry

Innovations in Green Synthetic Chemistry for Chloroalkylamines

The principles of green chemistry are guiding the development of new synthetic routes for chloroalkylamines that are safer, more efficient, and environmentally benign. Traditional methods often rely on hazardous reagents like thionyl chloride, which can produce toxic byproducts such as sulfur dioxide. google.com Future innovations are centered on alternative reagents, catalytic processes, and improved atom economy.

One promising green approach involves utilizing industrial byproducts as chemical feedstocks. For instance, a method for preparing tris(2-chloroethyl)amine hydrochloride uses byproduct hydrogen chloride as the chlorinating agent instead of thionyl chloride. google.com This strategy not only avoids the generation of polluting gases but also adds value to an industrial waste stream. google.com Applying this concept to the synthesis of Ethanamine, 2-chloro-N-ethyl- would involve reacting N-ethylethanolamine with a stream of hydrogen chloride, potentially in the presence of a catalyst to improve reaction rates and selectivity.

Another key area of innovation is the development of novel catalytic systems. While traditional amine synthesis often involves stoichiometric reagents, new heterogeneous catalysts are being developed for N-alkylation reactions. cas.cn For example, nickel-copper hybrid catalysts have been shown to be effective for alcohol amination, are stable in air and moisture, and can be easily recovered and reused. cas.cn Research into catalysts that can efficiently mediate the chlorination of N-alkylethanolamines or the alkylation of amines with chloroethane under mild conditions could significantly reduce the environmental impact of production. cas.cnchemrxiv.org

Table 1: Potential Green Chemistry Approaches for Chloroalkylamine Synthesis

| Green Chemistry Principle | Traditional Method | Potential Green Innovation | Expected Benefits |

| Safer Reagents | Use of thionyl chloride for chlorination. | Use of industrial byproduct HCl or non-toxic chlorinating agents. | Avoids generation of SO2 gas; reduces environmental pollution. google.com |

| Catalysis | Stoichiometric reagents for alkylation or chlorination. | Development of reusable heterogeneous catalysts (e.g., supported metals). cas.cn | Increased reaction efficiency, reduced waste, catalyst recyclability. cas.cn |

| Atom Economy | Reactions with significant byproduct formation. | Direct amination or catalytic routes that incorporate most atoms into the final product. | Minimization of byproducts and waste streams. rsc.org |

| Renewable Feedstocks | Petroleum-based starting materials. | Synthesis from bio-derived ethanolamines or ethylene. | Reduced reliance on fossil fuels and lower carbon footprint. |

Advanced Spectroscopic and In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of Ethanamine, 2-chloro-N-ethyl- is crucial for optimizing reaction conditions, improving yields, and minimizing side reactions. While standard spectroscopic techniques like NMR and mass spectrometry are used for final product characterization, advanced in situ methods are poised to provide real-time insights into the reaction dynamics.

The formation of chloroalkylamines from ethanolamines and a chlorinating agent, or via the alkylation of an amine, can involve reactive intermediates. Nitrogen mustards are known to form highly reactive aziridinium (B1262131) intermediates, which are key to their alkylating properties. researchgate.net Studying the formation and fate of such transient species is a key area for future research. In situ spectroscopic techniques, such as rapid-scan FTIR, Raman, or specialized NMR experiments, can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data allows for the determination of detailed reaction kinetics and the validation of proposed mechanisms. researchgate.net

For example, quantitative ¹³C NMR spectroscopy has been effectively used to study the speciation and kinetics in amine-CO₂-H₂O systems, providing direct information on the species formed during the reaction. researchgate.net A similar approach could be applied to the synthesis of Ethanamine, 2-chloro-N-ethyl-, allowing researchers to observe the conversion of the starting N-ethylethanolamine, the appearance of the chlorinated product, and potentially identify any intermediate species or byproducts in real time.

Table 2: Application of Advanced Spectroscopic Techniques for Mechanistic Analysis

| Spectroscopic Technique | Information Gained | Potential Application in Ethanamine, 2-chloro-N-ethyl- Synthesis |

| In Situ FTIR/Raman | Real-time monitoring of functional group changes. | Tracking the disappearance of the hydroxyl (-OH) group and appearance of the carbon-chlorine (C-Cl) bond. |

| In Situ NMR Spectroscopy | Quantitative analysis of all soluble species; structural elucidation of intermediates. | Determining reaction kinetics, quantifying product yield, and identifying transient species like aziridinium ions. researchgate.netresearchgate.net |

| Stopped-Flow Spectroscopy | Study of very fast reaction kinetics (millisecond timescale). | Investigating the initial, rapid steps of the chlorination or alkylation reaction. |

| Mass Spectrometry with Isotope Labeling | Tracing the path of specific atoms through the reaction mechanism. | Confirming the source of the chlorine atom and elucidating rearrangement pathways using ¹⁸O or ¹⁵N labeled starting materials. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant technological advancement for the production of specialty chemicals like Ethanamine, 2-chloro-N-ethyl-. These platforms offer substantial improvements in safety, efficiency, and scalability. durham.ac.ukrsc.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for reactions that are exothermic or involve hazardous materials. durham.ac.ukrsc.org The high surface-area-to-volume ratio in microreactors allows for superior temperature control, preventing thermal runaways that can be a risk in large-scale batch reactors. durham.ac.uk This precise control can lead to higher yields and fewer byproducts. Furthermore, continuous processing minimizes the amount of hazardous material present at any given moment, significantly enhancing process safety. rsc.org The synthesis of antimalarial drugs and other active pharmaceutical ingredients has demonstrated the power of continuous flow to improve yields and process efficiency. nih.govresearchgate.net

Automated synthesis platforms further enhance these capabilities by integrating robotic handling of reagents with software-controlled reaction sequences. These systems can perform multi-step syntheses and reaction optimizations with high throughput. rsc.org By using pre-packaged reagent cartridges, an automated synthesizer can perform a variety of chemical transformations, such as amide couplings, protecting group manipulations, and alkylations, with minimal human intervention. Adapting such a platform for the synthesis of Ethanamine, 2-chloro-N-ethyl- and its analogs could accelerate the discovery of new derivatives and the rapid optimization of manufacturing processes.

Table 3: Comparison of Batch vs. Flow Chemistry for Chloroalkylamine Synthesis

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |

| Heat Transfer | Limited by vessel surface area; risk of hot spots. | Excellent; high surface-area-to-volume ratio. | Superior temperature control, reduced risk of thermal runaway. rsc.org |

| Safety | Large quantities of hazardous materials processed at once. | Small volumes of reagents reacting at any given time. | Inherently safer process, especially with hazardous intermediates. rsc.org |

| Scalability | Scale-up often requires significant process redesign. | Achieved by running the system for longer durations ("scaling out"). | Faster and more predictable transition from lab to production scale. rsc.org |

| Process Control | Parameters like mixing and temperature can be inconsistent. | Precise control over residence time, stoichiometry, and temperature. | Higher reproducibility and potential for improved yield and purity. mdpi.com |

| Integration | Multi-step processes require isolation of intermediates. | Steps can be "telescoped" together without intermediate workup. durham.ac.uk | Increased overall efficiency and reduced processing time. mdpi.com |

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-ethyl-ethanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-chloroethylamine with ethylamine under controlled pH and temperature to minimize side reactions like over-alkylation. Evidence from acetylcholine synthesis (via 2-chloroethanol and trimethylamine) suggests refluxing in anhydrous ethanol with a molar ratio of 1:1.2 (amine:chloroethyl derivative) improves yield . Optimization may include monitoring reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy to detect intermediate formation.

Q. Which analytical techniques are most reliable for characterizing 2-chloro-N-ethyl-ethanamine and its hydrochloride salt?

- NMR Spectroscopy : H and C NMR can confirm the structure by identifying ethyl and chloroethyl groups (e.g., δ 3.6–3.8 ppm for CHCl in H NMR) .

- Mass Spectrometry : High-resolution MS (HR-MS) distinguishes the molecular ion ([M+H] at m/z 122.05 for the free base) and fragments like [M-Cl] .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Cl percentages (e.g., CHClN requires 34.31% C, 7.88% H) .

Q. How should researchers assess the stability of 2-chloro-N-ethyl-ethanamine hydrochloride under varying storage conditions?

Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC-UV at 210 nm, tracking the appearance of hydrolysis products (e.g., ethanolamine derivatives). Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity .

Advanced Research Questions

Q. How can contradictory pharmacological data for 2-chloro-N-ethyl-ethanamine derivatives be resolved?

Discrepancies in cytotoxicity or receptor binding assays may arise from impurities (e.g., residual solvents) or stereochemical variations. Mitigation strategies include:

- Purification : Recrystallization from ethanol/ether or preparative HPLC to ≥99% purity .

- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers if unintended racemization occurs during synthesis .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to confirm target specificity .

Q. What metabolic pathways are anticipated for 2-chloro-N-ethyl-ethanamine, and how can metabolites be identified in biological matrices?

Based on structurally related ethanamine derivatives (e.g., NBOMe compounds), primary metabolism involves:

- N-Dealkylation : Removal of the ethyl group via CYP3A4/5, forming 2-chloroethylamine .

- Oxidation : Conversion of the chloroethyl group to chloracetic acid. Metabolite identification requires LC-HR-MS/MS in positive ion mode, with targeted screening for m/z transitions (e.g., 122.05 → 86.03 for the parent ion) . Validate findings using isotopic labeling or synthetic metabolite standards.

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on nitrogen mustard derivatives of 2-chloro-N-ethyl-ethanamine?

- Core Modifications : Introduce substituents at the ethyl or chloroethyl groups (e.g., fluorination at the β-carbon) to alter alkylating activity .

- Biological Assays : Evaluate DNA cross-linking efficiency via comet assays and compare IC values in leukemia cell lines (e.g., Jurkat, K562).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to DNA minor grooves or histone targets .

Q. How can researchers mitigate risks when handling 2-chloro-N-ethyl-ethanamine due to its potential genotoxicity?

- Containment : Use glove boxes or fume hoods with HEPA filters to prevent aerosol exposure.

- Deactivation Protocols : Treat waste with 10% sodium thiosulfate to neutralize reactive chloro groups .

- Biosafety Testing : Perform Ames tests or micronucleus assays to quantify mutagenicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.